![molecular formula C12H17BO3 B1416896 [3-(Cyclohexyloxy)phenyl]boronic acid CAS No. 1236190-86-5](/img/structure/B1416896.png)
[3-(Cyclohexyloxy)phenyl]boronic acid
Descripción general
Descripción
“[3-(Cyclohexyloxy)phenyl]boronic acid” is an organic compound that is widely used in scientific research and industry as a building block for the synthesis of various organic compounds. It has a molecular weight of 220.08 g/mol .
Synthesis Analysis
The synthesis of boronic acids often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . For example, the Suzuki–Miyaura coupling reaction is a common method for synthesizing boronic acids .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H17BO3 . The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital .
Chemical Reactions Analysis
Boronic acids are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are also used in cross-coupling reactions .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Catalysis
- Boronic acids, including variants like [3-(Cyclohexyloxy)phenyl]boronic acid, are used in catalysis. They have been reported to catalyze highly enantioselective aza-Michael additions, which is an important reaction in organic synthesis, contributing to the creation of densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).
Nanotechnology and Materials Science
- Phenyl boronic acids play a role in nanotechnology, specifically in the modulation of optical properties of materials like carbon nanotubes. The structure of boronic acids, including derivatives such as this compound, can significantly influence the photoluminescence quantum yield of single-walled carbon nanotubes (Mu et al., 2012).
Medical Diagnostics and Biochemistry
- Boronic acids are used in medical diagnostics and biochemistry due to their ability to bind with carbohydrates, which is important in the detection and study of various biological substances (Valenzuela et al., 2022).
Sensing Applications
- These compounds are instrumental in sensing applications, both in homogeneous assays and heterogeneous detection, due to their interaction with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is key in various areas ranging from biological labeling, protein manipulation and modification, to the development of therapeutics (Lacina, Skládal, & James, 2014).
Polymer Chemistry
- In polymer chemistry, boronic acid-containing polymers, potentially including this compound derivatives, have found use in a variety of biomedical applications, such as the treatment of various diseases. They are noted for their unique reactivity, solubility, and responsive nature (Cambre & Sumerlin, 2011).
Mecanismo De Acción
Target of Action
The primary target of [3-(Cyclohexyloxy)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, this compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that boronic acids, in general, have high solubility in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride .
Result of Action
The result of the action of this compound in the SM coupling reaction is the formation of a new carbon-carbon bond . This bond formation is a critical step in the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions. The SM coupling reaction, in which this compound participates, is known for its mild and functional group tolerant reaction conditions . Furthermore, the stability of this compound contributes to its efficacy in the SM coupling reaction .
Safety and Hazards
Direcciones Futuras
Boronic acids, including “[3-(Cyclohexyloxy)phenyl]boronic acid”, have a wide range of applications in various fields, including catalysis, materials science, biology, imaging, etc . They are increasingly being used in diverse areas of research, and their unique properties as mild organic Lewis acids make them particularly attractive as synthetic intermediates .
Propiedades
IUPAC Name |
(3-cyclohexyloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h4-5,8-9,11,14-15H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZKDQGRYCFMAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1416813.png)
![1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1416814.png)

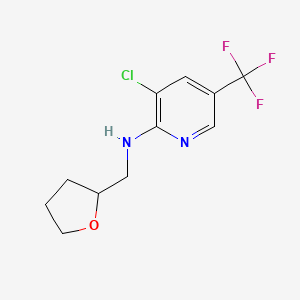
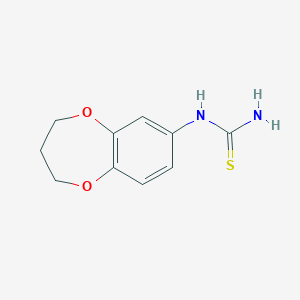
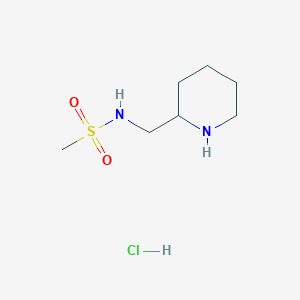
![2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1416825.png)
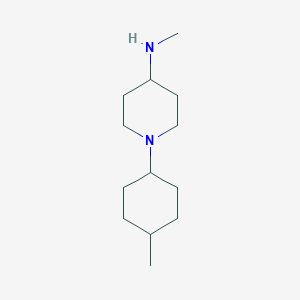

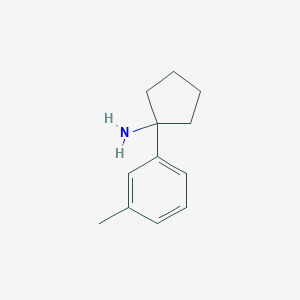

![2-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1416834.png)
![N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine](/img/structure/B1416835.png)
